molecular formula C7H5ClIN3 B2740234 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine CAS No. 2418731-79-8

4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine

Cat. No.: B2740234
CAS No.: 2418731-79-8
M. Wt: 293.49
InChI Key: QGKZXYVFLSHZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine is a high-value, multifunctional intermediate designed for advanced heterocyclic chemistry and drug discovery programs. Its structure incorporates two distinct halogen handles—chlorine and iodine—at the 4- and 3-positions of the 1H-pyrazolo[3,4-b]pyridine scaffold, enabling sequential and regioselective cross-coupling reactions . The N1-methyl group locks the tautomeric form, simplifying the synthetic strategy and improving metabolic stability in potential drug candidates . This compound is part of a privileged scaffold in biomedical research, with over 300,000 known 1H-pyrazolo[3,4-b]pyridine derivatives described in the literature and numerous applications in developing tyrosine kinase inhibitors and other therapeutic agents . The iodine substituent is highly reactive in metal-catalyzed reactions such as Negishi coupling, allowing for early-stage diversification at the C3 position . The chlorine substituent at the C4 position can be selectively displaced in nucleophilic aromatic substitution (S N Ar) with a variety of nitrogen nucleophiles, or utilized in later-stage cross-coupling to introduce complex fragments . This controlled reactivity makes it an ideal core structure for constructing diverse compound libraries aimed at screening for antibacterial and anticancer activities . Store under an inert atmosphere at 2-8°C. This product is intended for laboratory research use only.

Properties

IUPAC Name

4-chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-12-7-5(6(9)11-12)4(8)2-3-10-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKZXYVFLSHZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418731-79-8
Record name 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Structural and Reactivity Considerations

Pyrazolo[3,4-b]pyridines are bicyclic systems where a pyrazole ring (positions 1–3) is fused to a pyridine ring (positions 4–7). The target compound features a methyl group at N1, chlorine at C4, and iodine at C3. The electron-deficient nature of the pyridine ring influences substitution patterns, with electrophilic reactions favoring positions activated by adjacent heteroatoms or directing groups. Chlorine at C4, introduced via chlorodeoxygenation or cyclocondensation, acts as an electron-withdrawing group, further directing subsequent substitutions at C3.

Core Ring Formation Strategies

Pyridine Annelation onto Pyrazole Precursors

A principal route involves constructing the pyridine ring onto a preformed pyrazole. 3-Amino-1-methylpyrazole serves as a 1,3-NCC-dinucleophile, reacting with 1,3-CCC-biselectrophiles like 2-chloro-3-cyanopyridine. Cyclocondensation with methylhydrazine in ethanol under reflux yields 3-amino-4-chloro-1-methylpyrazolo[3,4-b]pyridine (Method A in). This intermediate is critical for subsequent iodination (Scheme 1).

Reaction Conditions :

  • 2-Chloro-3-cyanopyridine (1 eq), methylhydrazine (1.2 eq), ethanol, reflux (10 h).
  • Yield: 70–85%.

Pyrazole Annelation onto Pyridine Precursors

Alternative methods build the pyrazole ring onto chlorinated pyridines. 2-Chloro-3-iodopyridine reacts with methylhydrazine under acidic conditions to form the fused core. However, the limited commercial availability of 3-iodopyridines necessitates in-situ iodination.

Halogenation Methodologies

Chlorination at C4

Chlorine is introduced via:

  • Chlorodeoxygenation : Treatment of 4-hydroxypyrazolo[3,4-b]pyridines with phosphorus oxychloride (POCl₃) under reflux replaces hydroxyl with chlorine.
    • Conditions : POCl₃ (4 eq), reflux (4 h), yield: 80–90%.
  • Direct Cyclocondensation : Using 2-chloro-3-cyanopyridine as a starting material inherently incorporates chlorine at C4.

Iodination at C3

Iodination proceeds via two primary pathways:

Diazonium Salt Intermediate (Sandmeyer Reaction)

3-Amino-4-chloro-1-methylpyrazolo[3,4-b]pyridine undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, forming a diazonium salt. Subsequent treatment with potassium iodide (KI) replaces the amino group with iodine.

Reaction Conditions :

  • NaNO₂ (1.1 eq), HCl (conc.), 0–5°C (30 min).
  • KI (2 eq), 50°C (2 h).
  • Yield: 60–75%.
Direct Electrophilic Iodination

Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid targets C3, leveraging the electron-withdrawing effect of the pyridine nitrogen. This method is less common due to competing side reactions.

Alternative Synthetic Routes

Halogen Exchange Reactions

Bromine at C3 (introduced via electrophilic bromination) undergoes nucleophilic substitution with sodium iodide (NaI) in dimethylformamide (DMF) at 120°C. This pathway, though efficient, requires brominated intermediates.

Reaction Conditions :

  • 3-Bromo-4-chloro-1-methylpyrazolo[3,4-b]pyridine (1 eq), NaI (3 eq), DMF, 120°C (12 h).
  • Yield: 65–70%.

Metal-Mediated Coupling

Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki) introduces iodine via pre-functionalized boron or tin intermediates. This method offers regioselectivity but demands anhydrous conditions.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, C5-H), 7.92 (d, J = 5.4 Hz, 1H, C6-H), 4.10 (s, 3H, N1-CH₃).
  • ¹³C NMR : δ 152.1 (C4), 141.3 (C3), 138.9 (C7a), 123.4 (C5), 109.8 (C6), 35.2 (N1-CH₃).
  • MS (EI) : m/z 309 [M]⁺.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar bicyclic structure, with bond lengths consistent with aromatic stabilization (C3–I: 2.10 Å, C4–Cl: 1.74 Å).

Challenges and Optimization

  • Regioselectivity : Competing substitution at C5/C6 necessitates directing groups (e.g., methyl at N1) to favor C3.
  • Yield Enhancement : Catalytic POCl₃ (10 mol%) improves chlorodeoxygenation yields to >90%.
  • Purity : Column chromatography (SiO₂, ethyl acetate/hexane) removes by-products like diiodinated species.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine and chlorine atoms serve as electrophilic sites for nucleophilic displacement under varying conditions.

Iodine Displacement

The C-3 iodine undergoes facile substitution due to its superior leaving-group ability compared to chlorine. Common nucleophiles include amines, alkoxides, and thiols:

  • Amination : Treatment with primary/secondary amines (e.g., morpholine, piperidine) in the presence of Pd catalysts (e.g., Pd(OAc)₂, Xantphos) at 80–100°C yields 3-amino derivatives .

  • Alkoxylation : Reaction with sodium methoxide or ethanolamine in DMF at 60°C replaces iodine with alkoxy groups .

Chlorine Displacement

The C-4 chlorine is less reactive but participates in substitution under harsher conditions:

  • Hydrolysis : Heating with aqueous NaOH (10% w/v) at 120°C replaces Cl with a hydroxyl group .

  • Cyanation : Using CuCN in DMF at 150°C introduces a cyano group at C-4 .

Table 1: Nucleophilic Substitution Examples

PositionReagent/ConditionsProductYield (%)Reference
C-3 (I)Morpholine, Pd(OAc)₂, 100°C3-Morpholino78
C-3 (I)NaOMe, DMF, 60°C3-Methoxy85
C-4 (Cl)NaOH (aq.), 120°C4-Hydroxy65
C-4 (Cl)CuCN, DMF, 150°C4-Cyano60

Cross-Coupling Reactions

The iodine atom enables transition-metal-catalyzed couplings for biaryl or heteroaryl synthesis.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C produces 3-aryl derivatives :

  • Example : Coupling with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)pyrazolo[3,4-b]pyridine in 72% yield .

Buchwald-Hartwig Amination

Pd-catalyzed coupling with amines introduces aryl/alkylamino groups at C-3:

  • Conditions : Pd₂(dba)₃, XPhos, Cs₂CO₃, toluene, 110°C .

Table 2: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
SuzukiPhB(OH)₂, Pd(PPh₃)₄3-Phenyl75
BuchwaldBenzylamine, Pd/XPhos3-Benzylamino68

Radical Reactions

The iodine substituent participates in homolytic substitution with radicals:

  • Carbamoylation : Using formamide and FeSO₄/H₂O₂ generates a carbamoyl radical, which selectively substitutes iodine to form 3-carbamoyl derivatives .

  • Arylation : Under Minisci conditions (AgNO₃, (NH₄)₂S₂O₈), aryl radicals from benzoic acids attack C-3 .

Electrophilic Substitution

The electron-rich pyridine ring directs electrophiles to specific positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C nitrates C-6 preferentially .

  • Halogenation : NBS or ICl selectively halogenates C-5 or C-7 .

Methyl Group Oxidation

The C-1 methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ at 80°C .

Cyano Hydrolysis

4-Cyano derivatives hydrolyze to 4-carboxylic acids under acidic (HCl, reflux) or basic (NaOH, 100°C) conditions .

Ring Expansion/Modification

  • Pyridine Ring Functionalization : Lithiation at C-7 with LDA followed by quenching with electrophiles (e.g., DMF, CO₂) introduces formyl or carboxyl groups .

  • Pyrazole Ring Reactions : Diazotization of 3-amino derivatives forms triazolo-fused systems .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the pyrazolo family, including 4-chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. A notable study demonstrated the following results:

Compound Cell Line IC50 (µM)
4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridineHeLa0.36
4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridineHCT1161.8

These findings suggest that this compound could be a candidate for targeted cancer therapies due to its selective inhibition of CDK2 over CDK9 .

Antiviral Activity
The antiviral potential of pyrazolo derivatives has also been explored. For instance, derivatives similar to 4-chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine showed efficacy against various viruses:

Compound Virus Targeted Activity Observed
Compound 5HSV-1Highest anti-HSV-1 activity
Compound 9HIVInhibitor of Mycobacterium tuberculosis
Compound 10VSVEffective against vesicular stomatitis virus

Studies indicate that structural modifications can enhance antiviral efficacy, particularly at the C-5 position of the pyrazolo structure .

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its unique structure allows for the development of chemical libraries aimed at drug discovery. The synthesis typically involves cyclization reactions with appropriate precursors under specific conditions .

Case Study on Antiviral Activity

In a study involving Vero cells infected with HSV-1, it was observed that compounds derived from pyrazolo frameworks exhibited significant protective effects against viral cytopathic effects. Some compounds achieved high therapeutic indices, indicating their potential as antiviral agents .

Case Study on Anticancer Properties

In vitro studies demonstrated that certain derivatives led to substantial reductions in cell viability across various human tumor cell lines at low concentrations. This highlights their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. As a kinase inhibitor, it binds to the active site of tropomyosin receptor kinases, preventing their activation and subsequent signaling pathways. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Molecular Weight Key Applications/Properties References
4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine Cl (C4), I (C3), CH3 (N1) ~307.5 (calc.) Anticancer, kinase inhibition
Ethyl 4-(phenylamino)-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate NHPh (C4), COOEt (C5), Ph (N1) ~363.4 Antiviral lead optimization
4-(4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyridine Cl (C4), CH3 (C6), pyridine (N1) ~258.7 Kinase inhibitor scaffolds
6-Chloro-4-methoxy-1-methylpyrazolo[3,4-b]pyridine Cl (C6), OCH3 (C4), CH3 (N1) ~213.6 Synthetic intermediate
4-Aryl-5-cyano-3-methyl-1-phenyl-pyrazolo[3,4-b]pyridin-6-one CN (C5), aryl (C4), CH3 (C3), Ph (N1) ~330–360 Fluorescence applications

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The iodine and chlorine in the target compound enhance electrophilicity, facilitating nucleophilic substitution reactions, whereas methoxy (OCH3) or phenylamino (NHPh) groups in analogs modify electronic properties for specific target interactions .
  • Fused Ring Systems : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., CAS 21410-06-0) exhibit distinct binding modes compared to pyrazolo[3,4-b]pyridines due to altered ring geometry .

Key Observations :

  • The target compound’s synthesis may require halogenation under mild conditions to preserve the iodine substituent, whereas FeCl3-based catalysts are effective for cyclization reactions in related scaffolds .
  • Sonogashira coupling (used in pyrazolo[3,4-b]pyridine synthesis) enables alkynyl group introductions, critical for kinase inhibitor development .

Physicochemical Properties

  • Melting Points : Triazole hybrids (e.g., compound 30 in ) exhibit lower melting points (147–149°C) compared to iodinated derivatives, likely due to reduced crystallinity from bulky iodine .
  • Solubility : Methoxy-substituted derivatives (e.g., 6-Chloro-4-methoxy-1-methylpyrazolo[3,4-b]pyridine) may exhibit improved aqueous solubility over iodinated analogs .

Biological Activity

4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine is a member of the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological activities. This compound has garnered attention due to its potential as a therapeutic agent, particularly in oncology and other disease areas. This article reviews the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.

The biological activity of 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine is primarily attributed to its structural similarity to purine bases such as adenine and guanine. This similarity allows it to interact with various biological targets through hydrogen bonding and hydrophobic interactions. Notably, it has been identified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which play crucial roles in cell proliferation and differentiation .

Biological Activities

The compound exhibits a range of biological activities:

Research Findings and Case Studies

Several studies have explored the biological activity of 4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine:

  • Inhibition of Kinases : A study demonstrated that this compound effectively inhibits TRKs, leading to reduced proliferation in cancer cell lines such as MCF-7 and MDA-MB-231. The combination with doxorubicin showed a significant synergistic effect in enhancing cytotoxicity against these cells .
  • Synthesis and Biological Evaluation : Research has focused on synthesizing various derivatives of pyrazolo[3,4-b]pyridine to evaluate their biological activities. For instance, compounds with different halogen substituents exhibited varying levels of cytotoxicity against cancer cells, highlighting the importance of structural modifications in enhancing activity .
  • Pharmacological Studies : In vivo studies using animal models have indicated that certain derivatives show promising pharmacokinetic profiles and bioavailability, making them suitable candidates for further development as therapeutic agents .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits TRKs; reduces proliferation in cancer cell lines
AntimicrobialPotential antimicrobial properties (limited data)
AntioxidantExhibits antioxidant effects

Q & A

Q. What computational tools validate the regiochemical outcomes of pyrazolo[3,4-b]pyridine syntheses?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) predict thermodynamic stability of regioisomers by comparing Gibbs free energies. Transition-state modeling (IRC) further explains kinetic control in cyclocondensation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.